N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine
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Overview
Description
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, a benzyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via benzylation, using benzyl chloride and a base.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective modifications. The phenoxy and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyloxycarbonyl-2-(4-hydroxyphenoxy)-ethylamine
- N-tert-Butyloxycarbonyl-2-(4-methoxyphenoxy)-ethylamine
- N-tert-Butyloxycarbonyl-2-(4-benzyloxyphenoxy)-ethylamine
Uniqueness
N-tert-Butyloxycarbonyl-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-21(2,3)27-20(23)22-12-13-25-18-11-10-17(14-19(18)24-4)26-15-16-8-6-5-7-9-16/h5-11,14H,12-13,15H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMAJTWRPWLBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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